molecular formula C21H14BrIN2OS2 B11535933 2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol

2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol

Cat. No.: B11535933
M. Wt: 581.3 g/mol
InChI Key: PFTYUNFMMGXGKB-UHFFFAOYSA-N
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Description

2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL is a complex organic compound that features a combination of bromophenyl, benzothiazolyl, and iodophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol group.

    Formation of the Iodophenol Group: The iodophenol group is introduced through an electrophilic substitution reaction, where iodine is added to a phenol ring.

    Final Coupling: The final step involves coupling the benzothiazole core with the bromophenyl and iodophenol groups through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine and iodine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL involves its interaction with specific molecular targets. The bromophenyl and benzothiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The iodophenol group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Uniqueness

2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL is unique due to the presence of both bromophenyl and iodophenol groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups in a single molecule enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H14BrIN2OS2

Molecular Weight

581.3 g/mol

IUPAC Name

2-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-4-iodophenol

InChI

InChI=1S/C21H14BrIN2OS2/c22-15-3-1-13(2-4-15)12-27-21-25-18-7-6-17(10-20(18)28-21)24-11-14-9-16(23)5-8-19(14)26/h1-11,26H,12H2

InChI Key

PFTYUNFMMGXGKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O)Br

Origin of Product

United States

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